(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol
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Overview
Description
(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol is an organic compound that features a pyrazole ring substituted with a fluorophenyl and a phenyl group
Mechanism of Action
Target of Action
For instance, a compound with a similar fluorophenyl group has been reported to inhibit Equilibrative Nucleoside Transporters (ENTs), showing more selectivity towards ENT2 .
Biochemical Pathways
For instance, compounds with a similar fluorophenyl group have been reported to inhibit the function of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis and regulation of adenosine function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol typically involves the reaction of 2-fluorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the pyrazole aldehyde to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology and Medicine
Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for use in coatings, adhesives, and other advanced materials .
Comparison with Similar Compounds
Similar Compounds
(1-(2-Fluorophenyl)-1H-pyrrol-2-yl)methanol: Similar structure but with a pyrrole ring instead of a pyrazole ring.
2’-Fluoroacetophenone: Contains a fluorophenyl group but lacks the pyrazole ring and alcohol functionality.
Uniqueness
(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol is unique due to the combination of its pyrazole ring, fluorophenyl group, and alcohol functionality. This combination of features provides a distinct set of chemical and physical properties that can be exploited in various applications .
Properties
IUPAC Name |
[1-(2-fluorophenyl)-3-phenylpyrazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c17-14-8-4-5-9-15(14)19-10-13(11-20)16(18-19)12-6-2-1-3-7-12/h1-10,20H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBVPCNKHZTKRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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